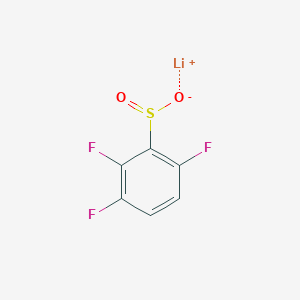

Lithium 2,3,6-Trifluorobenzenesulfinate

Description

Lithium 2,3,6-Trifluorobenzenesulfinate is a chemical compound with the molecular formula C6H2F3LiO2S and a molecular weight of 202.08 g/mol It is characterized by the presence of three fluorine atoms attached to a benzene ring, along with a sulfinic acid group that is neutralized by lithium

Properties

IUPAC Name |

lithium;2,3,6-trifluorobenzenesulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3O2S.Li/c7-3-1-2-4(8)6(5(3)9)12(10)11;/h1-2H,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKAHZQDDUJVQJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC(=C(C(=C1F)F)S(=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3LiO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Lithium 2,3,6-Trifluorobenzenesulfinate typically involves the reaction of 2,3,6-trifluorobenzenesulfinic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as high-pressure reactors and continuous flow systems to optimize yield and purity .

Chemical Reactions Analysis

Lithium 2,3,6-Trifluorobenzenesulfinate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonates.

Reduction: It can be reduced to form sulfides.

Substitution: The trifluorobenzene ring can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles.

Scientific Research Applications

Lithium 2,3,6-Trifluorobenzenesulfinate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Lithium 2,3,6-Trifluorobenzenesulfinate involves its interaction with molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in various chemical reactions. The fluorine atoms on the benzene ring can influence the compound’s reactivity and stability. These interactions can lead to the formation of new chemical bonds and the modification of existing ones .

Comparison with Similar Compounds

Lithium 2,3,6-Trifluorobenzenesulfinate can be compared with other similar compounds such as:

- Lithium 2,3-Difluorobenzenesulfinate

- Sodium 2,3,4,5,6-Pentafluorobenzenesulfinate These compounds share similar structural features but differ in the number and position of fluorine atoms. The unique arrangement of fluorine atoms in this compound gives it distinct chemical properties and reactivity .

Biological Activity

Lithium 2,3,6-Trifluorobenzenesulfinate is a compound of increasing interest in the fields of medicinal chemistry and biological research due to its potential therapeutic properties and interactions with biomolecules. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group and a sulfinyl moiety. The molecular formula can be represented as C7H4F3LiO2S. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile in various biochemical reactions. It can participate in substitution reactions that modify biomolecules, potentially influencing metabolic pathways. Additionally, its oxidation and reduction capabilities allow it to engage in redox processes within biological systems, which may be crucial for its therapeutic effects.

Potential Therapeutic Properties

Research has indicated that this compound may exhibit several therapeutic properties:

- Antidepressant Effects : Lithium salts are traditionally used in the treatment of bipolar disorder and depression. The compound's structural characteristics suggest it may enhance mood stabilization through modulation of neurotransmitter systems.

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could protect cells from oxidative stress.

- Enzyme Inhibition : The interaction with specific enzymes may lead to inhibition pathways relevant in cancer or neurodegenerative diseases.

Table 1: Summary of Biological Activity Studies

Synthesis Methods

This compound can be synthesized through several methods involving the reaction of trifluoromethyl-substituted benzene derivatives with lithium sulfinate under controlled conditions. Common synthetic routes include:

- Direct Reaction : Reacting 2,3,6-trifluorobenzenesulfonyl chloride with lithium hydroxide in an aqueous medium.

- Nucleophilic Substitution : Utilizing nucleophilic substitution reactions involving lithium salts and trifluoromethylated aromatic compounds.

These methods are optimized for high yield and purity to ensure the quality of the final product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.